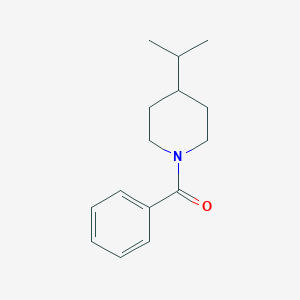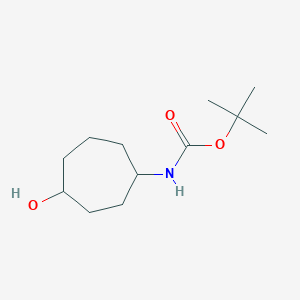
tert-butyl N-(4-hydroxycycloheptyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-hydroxycycloheptyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxycycloheptyl group, and a carbamate functional group
Métodos De Preparación
The synthesis of tert-butyl N-(4-hydroxycycloheptyl)carbamate typically involves the reaction of 4-hydroxycycloheptanone with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, and the solvent used can be dichloromethane or tetrahydrofuran. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
tert-Butyl N-(4-hydroxycycloheptyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamate group would yield an amine .
Aplicaciones Científicas De Investigación
tert-Butyl N-(4-hydroxycycloheptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-hydroxycycloheptyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of neurotransmitter levels .
Comparación Con Compuestos Similares
tert-Butyl N-(4-hydroxycycloheptyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group. The difference in ring size can affect the compound’s reactivity and properties.
tert-Butyl N-(4-hydroxyphenyl)carbamate: This compound has a phenyl group instead of a cycloheptyl group. .
The uniqueness of this compound lies in its specific ring structure and the presence of both hydroxy and carbamate functional groups, which provide a combination of reactivity and stability that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl N-(4-hydroxycycloheptyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Clave InChI |
RSADHHOHMOUXQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
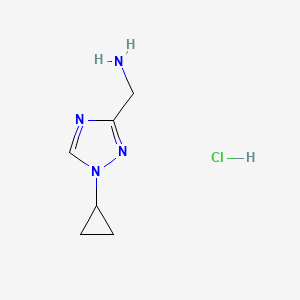
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
![6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)
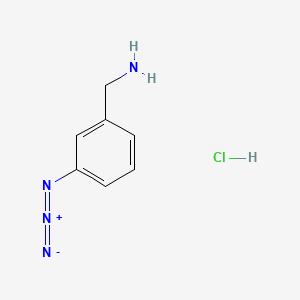
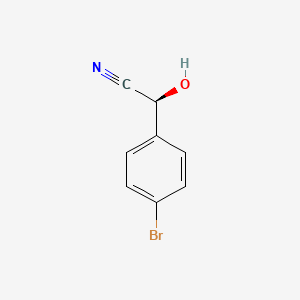
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
amine hydrochloride](/img/structure/B13458984.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
